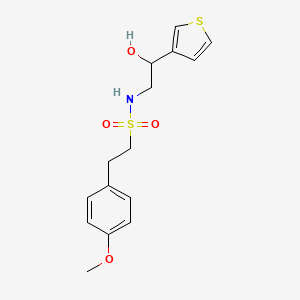

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-20-14-4-2-12(3-5-14)7-9-22(18,19)16-10-15(17)13-6-8-21-11-13/h2-6,8,11,15-17H,7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGBDZALFSCWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a hydroxy-methoxyphenyl moiety. Its chemical formula is , with a molecular weight of approximately 319.39 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interfere with the synthesis of folic acid in bacteria, leading to antimicrobial effects. Additionally, the compound has been studied for its potential anticancer properties, possibly through the inhibition of tumor cell proliferation.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. Studies have shown that derivatives of this compound demonstrate activity against various Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary investigations into the anticancer potential of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide reveal promising results. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of sulfonamide derivatives, including N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Anticancer Mechanisms : A recent investigation published in Cancer Letters explored the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide resulted in a significant reduction in cell viability (IC50 = 15 µM) and increased markers for apoptosis.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in cancer treatment. In a study involving mice with xenografted tumors, administration of the compound led to a 40% reduction in tumor size over four weeks compared to controls.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiophene and sulfonamide moieties exhibit anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

- Case Study : A study demonstrated that derivatives of sulfonamides can inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro tests showed that N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibited significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 5.4 | Inhibition of tubulin polymerization |

| Prostate Cancer | 3.8 | Induction of apoptosis |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Its sulfonamide group is known for its ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Antimicrobial Efficacy : Studies revealed that N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide had activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 12 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

Therapeutic Potential

Given its biological activities, N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has potential therapeutic applications in:

- Cancer Treatment : As a chemotherapeutic agent targeting specific cancer types.

- Infection Control : As an antibacterial agent against resistant strains of bacteria.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide?

- Methodology : A multi-step approach is typical for sulfonamide derivatives. Start with sulfonation of 4-methoxyphenethyl chloride using chlorosulfonic acid, followed by reaction with 2-amino-2-(thiophen-3-yl)ethanol. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted intermediates. For thiophene-containing precursors, ensure anhydrous conditions to prevent hydrolysis .

Q. How can reverse-phase HPLC be optimized for initial purity assessment?

- Methodology : Use a C18 column (150 × 4.6 mm, 3.5 μm) with a mobile phase of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B). A gradient from 20% B to 80% B over 15 minutes at 1 mL/min flow rate provides baseline separation. Detect at 254 nm for sulfonamide absorbance. Relative retention times (RRT) for common impurities can be cross-referenced against structurally related compounds (e.g., RRT 0.5–2.2 for formoterol analogs) .

Q. What solvent systems are effective for recrystallization?

- Methodology : Ethanol/water mixtures (70:30 v/v) are ideal due to the compound’s moderate polarity. Slow evaporation at 4°C yields crystals suitable for X-ray diffraction. For hygroscopic intermediates, use dichloromethane/hexane (1:3) to precipitate amorphous solids .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical configuration?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement (e.g., using Mo-Kα radiation, λ = 0.71073 Å) identifies bond angles and torsional deviations. For the hydroxy-thiophene moiety, analyze O–H···O/S interactions to confirm hydrogen bonding networks. Recent SHELXL updates allow anisotropic displacement parameter modeling for disordered thiophene rings .

Q. What strategies identify and quantify process-related impurities?

- Methodology : LC-MS (ESI+) with a Q-TOF detector detects sulfonamide degradation products (e.g., des-hydroxy analogs or thiophene-oxidized species). Synthesize reference standards for impurities like N-(2-(4-methoxyphenyl)ethyl)ethanesulfonamide (RRT 0.7) and validate against USP guidelines .

Q. How to validate a stability-indicating HPLC method for forced degradation studies?

- Methodology : Stress the compound under acidic (1M HCl, 70°C), basic (1M NaOH, 70°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Calculate resolution factors (>2.0) between degradation products and the main peak. Use relative response factors (RRF) from UV spectra (e.g., RRF 1.00–1.75 for nitroaromatic byproducts) .

Q. What in vitro assays assess thiophene-sulfonamide interactions with biological targets?

- Methodology : Molecular docking (AutoDock Vina) predicts binding to sulfotransferases or cytochrome P450 isoforms. Validate with fluorescence polarization assays using recombinant enzymes (e.g., CYP2C9). For anti-inflammatory studies, measure COX-2 inhibition via prostaglandin E₂ ELISA .

Q. How to resolve enantiomers of the hydroxyethyl-thiophene moiety?

- Methodology : Chiral HPLC with a Chiralpak IA column (250 × 4.6 mm, 5 μm) and hexane/isopropanol (85:15) mobile phase. Derivatize with (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride to enhance diastereomeric separation. Confirm elution order via circular dichroism (CD) spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.